7-Methylpyrido(4,3-c)psoralen

Description

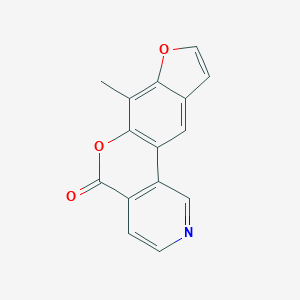

Structure

2D Structure

3D Structure

Properties

CAS No. |

108736-00-1 |

|---|---|

Molecular Formula |

C15H9NO3 |

Molecular Weight |

251.24 g/mol |

IUPAC Name |

11-methyl-9,13-dioxa-4-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one |

InChI |

InChI=1S/C15H9NO3/c1-8-13-9(3-5-18-13)6-11-12-7-16-4-2-10(12)15(17)19-14(8)11/h2-7H,1H3 |

InChI Key |

TZPCGFWNXSOOTQ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC3=C1OC(=O)C4=C3C=NC=C4)C=CO2 |

Canonical SMILES |

CC1=C2C(=CC3=C1OC(=O)C4=C3C=NC=C4)C=CO2 |

Other CAS No. |

108736-00-1 |

Synonyms |

2N-MePyPs 7-methylpyrido(4,3-c)psoralen |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 7 Methylpyrido 4,3 C Psoralen 2n Mepyps

Established Synthetic Routes for 2N-MePyPs

The synthesis of pyridopsoralens, including 7-Methylpyrido(4,3-c)psoralen, represents a specialized area within the broader field of psoralen (B192213) chemistry. While a variety of methods exist for the synthesis of psoralen and its analogues, the construction of the pyridine (B92270) ring fused to the psoralen core requires a distinct synthetic approach.

One of the key strategies for synthesizing pyridopsoralens involves the modification of a pre-existing psoralen scaffold. A common starting material for many psoralen derivatives is 7-hydroxy-4-methylcoumarin, which can be further elaborated to introduce the necessary functionalities for the construction of the fused pyridine ring.

A notable approach to pyridopsoralens is through a von Pechmann reaction, a classic method for coumarin (B35378) synthesis, followed by subsequent chemical transformations to build the pyridine moiety. This can be followed by a dehydrogenation step to yield the aromatic pyridopsoralen system. While this provides a general pathway, the specific synthesis of the (4,3-c) isomer requires careful selection of precursors and reaction conditions to ensure the correct regiochemistry of the fused pyridine ring.

Another conceptual approach involves the use of aminomethylated psoralen derivatives as key intermediates. These compounds possess a reactive handle that can be utilized for cyclization reactions to form the desired pyridine ring. The precise nature of the cyclization reaction would dictate the final substitution pattern and isomeric form of the resulting pyridopsoralen.

Precursor Chemistry and Reaction Schemes in 2N-MePyPs Synthesis

The synthesis of this compound necessitates the use of specific precursors that contain the foundational tricyclic furocoumarin structure or can be readily converted into it, along with the components required for the pyridine ring.

A plausible synthetic pathway would commence with a suitably substituted coumarin derivative. For instance, a derivative of 7-hydroxy-4-methylcoumarin could be functionalized at the 8-position to introduce a nitrogen-containing side chain. This side chain would then be a key participant in a cyclization reaction to form the pyridine ring fused at the 'c' face of the psoralen.

The reaction scheme would likely involve several steps:

Functionalization of the Psoralen Core: Starting with a psoralen derivative, a reactive group is introduced at a position that will become part of the new pyridine ring. This could involve electrophilic substitution or other functional group interconversions.

Introduction of the Pyridine Ring Precursor: A fragment containing the necessary nitrogen atom and remaining carbon atoms of the pyridine ring is reacted with the functionalized psoralen.

Cyclization and Aromatization: The intermediate from the previous step undergoes an intramolecular cyclization to form the fused heterocyclic system. This is often followed by an oxidation or dehydrogenation step to yield the fully aromatic pyridopsoralen structure.

The following table outlines potential precursors and reagents that could be involved in such a synthetic scheme.

| Precursor/Reagent | Role in Synthesis |

| 7-hydroxy-4-methylcoumarin | A common starting material for the synthesis of the psoralen core. |

| 8-amino-7-hydroxy-4-methylcoumarin | A potential intermediate with a nitrogen source for pyridine ring formation. |

| Diethyl malonate or similar | Can provide the carbon backbone for the pyridine ring in condensation reactions. |

| Acetaldehyde or equivalent | Could serve as a source for the methyl group on the pyridine ring. |

| Oxidizing agents (e.g., DDQ) | Used in the final step to aromatize the newly formed heterocyclic ring. |

| Acid or Base Catalysts | To facilitate condensation and cyclization reactions. |

Considerations for Ensuring Structural Purity and Characterization in Synthesis

The synthesis of a complex heterocyclic molecule like this compound requires rigorous purification and characterization to confirm its structural integrity and ensure the absence of impurities, particularly isomers that may have different biological activities.

Purification Methods:

Chromatography: High-performance liquid chromatography (HPLC) is a crucial technique for the purification of pyridopsoralen derivatives. Reversed-phase HPLC, using a suitable solvent gradient, can effectively separate the desired product from starting materials, by-products, and isomeric impurities. Column chromatography using silica (B1680970) gel or alumina (B75360) is also employed for initial purification steps.

Structural Characterization Techniques:

A combination of spectroscopic methods is essential for the unambiguous structural elucidation of 2N-MePyPs.

| Spectroscopic Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The chemical shifts and coupling constants of the aromatic and methyl protons are characteristic of the pyridopsoralen structure. ¹³C NMR: Reveals the number and types of carbon atoms, confirming the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, providing a primary confirmation of the chemical formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Fragmentation patterns can also offer structural insights. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. Characteristic absorption bands for the lactone carbonyl group of the psoralen core, C=N and C=C bonds of the aromatic rings, and C-O-C ether linkages would be expected. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the conjugated aromatic system of the pyridopsoralen. The absorption maxima (λmax) are characteristic of the chromophore. |

By employing a combination of these synthetic and analytical techniques, researchers can synthesize this compound with a high degree of purity and confidence in its chemical structure.

Photochemistry and Photophysical Properties of 7 Methylpyrido 4,3 C Psoralen 2n Mepyps

Spectroscopic Characterization Relevant to Photoexcitation

The photoreactivity of psoralen (B192213) compounds is initiated by the absorption of ultraviolet A (UVA) radiation. The spectroscopic properties of 7-Methylpyrido(4,3-c)psoralen (2N-MePyPs), a member of the pyridopsoralen family, are central to understanding its mechanism of action. The initial step in its photochemical reactions is the absorption of a photon, which elevates the molecule to an excited electronic state.

The characterization of the resulting photoadducts of 2N-MePyPs after photoreaction with DNA has been accomplished using several spectroscopic methods. These include absorption and fluorescence spectroscopy, which provide insights into the electronic transitions of the molecules, as well as circular dichroism and mass spectrometry to determine the structure and stereochemistry of the products. nih.gov The analysis of these photoadducts reveals that they are furan-side monoadducts, a result of a cycloaddition to thymidine (B127349). nih.gov

| Spectroscopic Technique | Application in 2N-MePyPs Research | Findings |

| Absorption Spectroscopy | Characterization of photoadducts | Confirms changes in the chromophore upon cycloaddition. |

| Fluorescence Spectroscopy | Characterization of photoadducts | Provides data on the emissive properties of the newly formed adducts. |

| Circular Dichroism | Stereochemical analysis of photoadducts | Helps in assigning the geometry of the adducts formed with chiral biomolecules like DNA. |

| Mass Spectrometry | Structural determination of photoadducts | Confirms the molecular weight and fragmentation pattern, verifying the structure of the monoadducts. nih.gov |

Excited State Dynamics and Energy Transfer Mechanisms of 2N-MePyPs

Following the absorption of UVA light, psoralens transition to an excited singlet state. This state is short-lived and can decay back to the ground state or undergo intersystem crossing to a more stable and longer-lived triplet excited state. nsf.gov This triplet state is crucial for the main photochemical reactions of psoralens with biological substrates. mdpi.com

The primary mechanism for the biological activity of psoralens involves the triplet excited state of the psoralen molecule reacting with a substrate. nsf.gov An alternative pathway for the dissipation of this excited state energy is the generation of singlet oxygen, which occurs in competition with adduct formation. wikipedia.org For certain pyridopsoralen derivatives, the triplet excited state is involved in photosensitized reactions that can lead to the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers. nih.govresearchgate.net Specifically, the thymine (B56734) triplet excited state has been implicated in these photoreactions. nih.gov

The study of related monofunctional pyridopsoralens, such as 7-methylpyrido[3,4-c]psoralen, has been conducted using laser flash photolysis to investigate the properties of their lowest excited triplet states, including energy transfer to oxygen to generate singlet oxygen. researchgate.net While direct data on the excited state quantum yields and lifetimes for 2N-MePyPs are not detailed in the provided context, the general mechanism for psoralens involves the formation of a triplet state that then reacts with DNA. mdpi.com

Photocycloaddition Mechanisms of 2N-MePyPs with Biological Substrates

The therapeutic and mutagenic effects of psoralens are primarily due to their ability to form covalent bonds with the pyrimidine bases of DNA upon UVA irradiation. wikipedia.org Psoralens intercalate between the base pairs of the DNA double helix in the dark. researchgate.net Photoexcitation by UVA light then leads to a [2+2] photocycloaddition reaction between the psoralen and a pyrimidine base, typically thymine. nsf.govmdpi.com

This reaction can occur at either the 3,4-pyrone or the 4',5'-furan double bond of the psoralen molecule. researchgate.net For monofunctional psoralens like the pyridopsoralens, the reaction is generally limited to the formation of a single covalent adduct (a monoadduct) to one strand of the DNA. nsf.gov

Formation of Furan-Side Monoadducts by 2N-MePyPs

Research has successfully isolated and quantified the primary cycloadducts formed when 2N-MePyPs photoreacts with DNA. nih.gov Following enzymatic hydrolysis of the DNA, analysis revealed that the adducts are consistent with furan-side monoadducts. nih.gov This means the photocycloaddition occurs at the 4',5'-double bond of the furan (B31954) ring of the 2N-MePyPs molecule. nsf.govmdpi.com

The reaction specifically involves a C4-cycloaddition of the psoralen to the 5,6-double bond of a thymidine residue within the DNA strand. nih.govmdpi.com The fused pyridine (B92270) ring in pyridopsoralens like 2N-MePyPs sterically hinders reaction at the pyrone side, thus favoring the formation of furan-side monoadducts exclusively. nsf.gov

Geometrical Considerations in Photoadduct Formation by 2N-MePyPs

The stereochemistry of the photoadducts is an important aspect of the photocycloaddition reaction. The geometry of the intercalated psoralen relative to the DNA bases determines the structure of the resulting adduct. For the related compound, 7-methyl-pyrido[3,4-c]psoralen (MePyPs), the two major furan-side monoadducts formed with thymidine in DNA are diastereoisomers with a cis-syn stereochemistry. nih.govnsf.gov

The photoadducts of 2N-MePyPs have been characterized as resulting from a C4-cycloaddition to thymidine. nih.gov While the specific stereochemistry for the 2N-MePyPs adducts is not explicitly defined as cis-syn in the provided sources, the characterization of its isomer's adducts provides a strong model for the likely geometrical outcomes. nih.govnsf.gov The formation of these specific adducts is a key factor in the subsequent biological processing and repair of the DNA damage. researchgate.net

Molecular Interactions of 7 Methylpyrido 4,3 C Psoralen 2n Mepyps with Nucleic Acids

Intercalation Geometry and Conformation within DNA Duplexes

Psoralens, as a class of compounds, are known to intercalate into the DNA double helix, positioning themselves between the base pairs. This intercalation is a critical prerequisite for the subsequent photochemical reactions with the nucleic acid. However, specific details regarding the precise geometry and conformational changes induced by 7-Methylpyrido(4,3-c)psoralen are not well-documented in the available literature.

Insights from Molecular Mechanical Calculations on 2N-MePyPs-DNA Complexes

There is a lack of published studies detailing molecular mechanical calculations performed specifically on this compound complexed with DNA. Such studies would be invaluable in determining the energetically favorable conformations of the 2N-MePyPs molecule within the DNA duplex, including the orientation of the methyl and pyrido groups relative to the DNA backbone and adjacent base pairs.

Specific Stacking Interactions and Groove Preference of 2N-MePyPs

The nature of stacking interactions between the planar ring system of psoralens and the flanking DNA base pairs is a key determinant of binding affinity and specificity. However, research delineating the specific stacking energetics and preferences for 2N-MePyPs is not currently available. Similarly, while some psoralen (B192213) derivatives exhibit preferences for either the major or minor groove of the DNA, the groove preference for this compound has not been experimentally determined or modeled.

Photobinding Characteristics to Deoxyribonucleic Acid

Upon exposure to ultraviolet A (UVA) light, intercalated psoralens can form covalent adducts with pyrimidine (B1678525) bases, particularly thymine (B56734). This photobinding is the basis for many of their biological effects.

Quantification of DNA Photobinding Capacity of 2N-MePyPs

Quantitative data on the photobinding capacity of this compound to DNA is scarce. One study has suggested that 2N-MePyPs exhibits a DNA photobinding capacity that is 2.5 times lower than its isomer, 7-methyl-pyrido[3,4-c]psoralen (MePyPs). However, this finding has not been extensively elaborated upon with detailed quantitative metrics in the broader scientific literature. Further research is needed to establish a comprehensive understanding of its photobinding efficiency.

Preferred Binding Sites and Sequence Specificity of 2N-MePyPs on DNA

The sequence of nucleotides at the intercalation site can significantly influence the binding and photoreactivity of psoralen derivatives.

Currently, there are no available studies that have determined the preferred binding sites or the sequence specificity of this compound on DNA. In contrast, the isomer 7-methylpyrido[3,4-c]psoralen has been shown to exhibit a degree of site specificity in its interactions with plasmid DNA. The absence of such data for 2N-MePyPs represents a significant gap in the understanding of its interaction with genetic material.

Photobiological Activity and Dna Damage Induction by 7 Methylpyrido 4,3 C Psoralen 2n Mepyps in Eukaryotic Models

Evaluation of Photobiological Effects in Diploid Yeast (Saccharomyces cerevisiae)

Studies reveal that 2N-MePyPs exhibits distinct photobiological properties compared to its isomer, MePyPs. researchgate.net Photobiological experiments with Saccharomyces cerevisiae demonstrate that 2N-MePyPs has a weak antiproliferative potential. researchgate.netresearchgate.net Furthermore, on a per-dose basis, it shows a reduced capacity for inducing nuclear genotoxic effects when compared to MePyPs. researchgate.netresearchgate.net In these aspects, the photobiological behavior of 2N-MePyPs is more akin to that of the monofunctional furocoumarin 3-carbethoxypsoralen (B1662702) (3-CPs). researchgate.netresearchgate.net

In comparison to MePyPs, 2N-MePyPs displays a 2.5 times lower capacity to photobind to DNA. researchgate.netresearchgate.net This reduced DNA photobinding capacity likely contributes to its lower antiproliferative and genotoxic activity observed in yeast. researchgate.net The genotoxic activity of various furocoumarins, including monofunctional and bifunctional compounds, has been assessed in diploid yeast, providing a comparative context for the effects of 2N-MePyPs. nih.gov For instance, the lesions induced by bifunctional furocoumarins like 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP), which include both monoadducts and diadducts, are generally more genotoxic than the monoadducts formed by monofunctional compounds. researchgate.net

Interactive Table: Comparative Photobiological Effects in Saccharomyces cerevisiae

| Compound | Type | Antiproliferative Potential | Nuclear Genotoxic Effects | DNA Photobinding Capacity |

| 2N-MePyPs | Monofunctional Pyridopsoralen | Weak researchgate.netresearchgate.net | Lower than MePyPs researchgate.netresearchgate.net | 2.5x lower than MePyPs researchgate.net |

| MePyPs | Monofunctional Pyridopsoralen | High nih.gov | Higher than 2N-MePyPs researchgate.net | High researchgate.net |

| 3-CPs | Monofunctional Furocoumarin | Similar to 2N-MePyPs researchgate.net | Similar to 2N-MePyPs researchgate.net | High photoaffinity nih.gov |

| 8-MOP | Bifunctional Furocoumarin | High | More genotoxic than monoadducts researchgate.net | Lower than MePyPs and 5-MOP researchgate.net |

| 5-MOP | Bifunctional Furocoumarin | High | More genotoxic than monoadducts researchgate.net | Lower than MePyPs researchgate.net |

Mechanistic Insights into 2N-MePyPs-Induced DNA Lesions in Cellular Contexts

The interaction of psoralen (B192213) derivatives with DNA upon UVA irradiation is a critical determinant of their biological effects. These interactions result in the formation of covalent adducts with pyrimidine (B1678525) bases. researchgate.net Furocoumarins can be categorized as either monofunctional, forming only monoadducts to a single DNA strand, or bifunctional, capable of forming both monoadducts and interstrand cross-links (diadducts). researchgate.net

2N-MePyPs, like its isomer MePyPs, is considered a monofunctional agent. researchgate.net This means that upon photoactivation, it primarily forms monoadducts with DNA. This is in contrast to bifunctional psoralens such as 8-MOP and 5-MOP, which can induce both types of lesions. researchgate.net The inability to form interstrand cross-links is a key feature of its mechanism of DNA damage. The type of DNA lesion is significant, as interstrand cross-links are generally considered more cytotoxic and recombinogenic than monoadducts.

In eukaryotic cells, DNA damage triggers a complex network of cellular responses, collectively known as the DNA damage response (DDR). mdpi.comresearchgate.net This response involves cell cycle checkpoints and DNA repair pathways. nih.gov The primary mechanism for repairing bulky DNA adducts, such as those formed by psoralens, is the nucleotide excision repair (NER) pathway. frontiersin.orgjournalmeddbu.com The NER pathway recognizes and removes a wide variety of structurally diverse DNA lesions that cause significant distortion to the DNA helix. frontiersin.org

In the context of yeast, the repair of psoralen-induced DNA photoadducts is crucial for cell survival. Studies on the related compound MePyPs in Saccharomyces cerevisiae have shown that it forms two main diastereoisomers of photoadducts with thymidine (B127349). nih.gov These different isomers can be recognized and repaired with varying efficiency by the cell's enzymatic repair systems, suggesting a high degree of specificity in the DNA repair process. nih.gov While specific data on the repair of 2N-MePyPs adducts is less detailed, it is expected to follow similar principles of recognition and excision by the NER machinery. The lower genotoxicity of 2N-MePyPs compared to its isomer could be related to the specific structure of the monoadducts it forms and how efficiently they are recognized and repaired by the cellular DNA repair systems. researchgate.net

Comparative Analysis of 7 Methylpyrido 4,3 C Psoralen 2n Mepyps with Isomeric and Analogous Psoralen Derivatives

Comparison of DNA Photobinding Capacity: 2N-MePyPs versus 7-Methylpyrido[3,4-c]psoralen (MePyPs)

The DNA photobinding capacity of 7-Methylpyrido(4,3-c)psoralen (2N-MePyPs) is significantly different from its isomer, 7-Methylpyrido[3,4-c]psoralen (MePyPs). Research indicates that 2N-MePyPs exhibits a DNA photobinding capacity that is 2.5 times lower than that of MePyPs. researchgate.net This difference highlights the critical role of the pyridine-nitrogen atom's position in the photoreactivity of these pyridopsoralens. researchgate.net In a broader comparison with other furocoumarins, MePyPs demonstrates a higher DNA photobinding capacity than both 5-methoxypsoralen (5-MOP) and 8-methoxypsoralen (8-MOP). researchgate.net

Differential Photobiological Activity: 2N-MePyPs versus MePyPs in Yeast Systems

In diploid yeast (Saccharomyces cerevisiae), 2N-MePyPs shows markedly different photobiological effects compared to its isomer, MePyPs. researchgate.net 2N-MePyPs possesses a weak antiproliferative potential. researchgate.net Furthermore, on a per-unit-dose basis, it has a lower capacity for inducing nuclear genotoxic effects than MePyPs. researchgate.net In these aspects, the photobiological activity of 2N-MePyPs is more akin to the monofunctional furocoumarin 3-carbethoxypsoralen (B1662702) (3-CPs). researchgate.netresearchgate.net

Conversely, MePyPs is recognized for its high antiproliferative activity at the cellular level. nih.gov Studies on haploid yeast have shown that the capacity of pyridopsoralens like MePyPs to induce lethal effects upon 365-nm irradiation is not only greater than the monofunctional 3-CPs but also surpasses that of the bifunctional 8-MOP. researchgate.net When MePyPs interacts with DNA, it forms two primary diastereoisomeric photoadducts with thymidine (B127349), and these isomers are repaired with different efficiencies by the yeast's cellular repair systems. nih.gov

Influence of Pyridine-Nitrogen Atom Position on Photoreactivity and Photobiological Activity of Pyridopsoralens

The position of the nitrogen atom within the pyridine (B92270) ring of pyridopsoralens is a key determinant of their photoreactivity and subsequent photobiological effects. researchgate.net The synthesis and study of 2N-MePyPs were specifically undertaken to investigate this structural influence. researchgate.net

The nitrogen atom's electronegativity and its position in the aromatic system affect the electron density distribution within the molecule. stackexchange.comwikipedia.org This, in turn, influences how the molecule intercalates into the DNA helix and its subsequent photoreaction upon UVA irradiation. oup.commdpi.com In pyridine, the nitrogen atom inductively withdraws electron density from the ring carbons and also removes electron density via resonance effects, making the ring electron-deficient. stackexchange.com This electronic characteristic is crucial in the context of DNA interaction, as psoralen (B192213) derivatives must first intercalate between DNA base pairs to form covalent adducts. mdpi.comresearchgate.net The specific location of the nitrogen atom in 2N-MePyPs versus MePyPs alters the electronic properties and steric factors, leading to the observed differences in DNA photobinding and photobiological activity. researchgate.netrsc.org

Comparative Geometric Considerations in Intercalation and Adduct Formation with Other Psoralens

The geometry of how psoralen derivatives intercalate into the DNA double helix is a critical factor governing their photoreactivity. nih.gov Molecular mechanics calculations have been used to study the intercalation complexes of various psoralens, including 2N-MePyPs and MePyPs, with DNA. nih.gov

In their energy-minimized structures, these psoralen derivatives intercalate with their plane oriented orthogonally to the DNA helix axis. nih.govacs.org The stacking interactions between the furan (B31954) ring of the psoralen and the adjacent DNA bases are generally maximized. nih.gov However, substituents on the psoralen ring can cause the molecule to be pushed towards either the major or minor groove of the DNA, resulting in an asymmetrical intercalation. nih.gov

For 2N-MePyPs and MePyPs, the relative positioning of the psoralen ring and the adjacent thymine (B56734) base geometrically favors the formation of furan-side monoadducts. nih.gov This is in contrast to other psoralens like 5-MOP, where a pyrone-side monoadduct is geometrically more favorable, or 8-MOP, where both furan- and pyrone-side monoadducts are possible. nih.gov These geometric predispositions correlate well with the experimentally observed photoreactions. nih.gov Small variations in the intercalation geometry can significantly impact the alignment of the furocoumarin's reactive double bonds with the 5,6 double bond of thymine, potentially preventing photoadduct formation. oup.com

Data Tables

Table 1: Comparative DNA Photobinding and Photobiological Activity

| Compound | Relative DNA Photobinding Capacity | Key Photobiological Characteristics in Yeast |

| This compound (2N-MePyPs) | 2.5 times lower than MePyPs. researchgate.net | Weak antiproliferative potential; Lower induction of nuclear genotoxic effects compared to MePyPs; Activity similar to 3-CPs. researchgate.net |

| 7-Methylpyrido[3,4-c]psoralen (MePyPs) | Higher than 2N-MePyPs, 5-MOP, and 8-MOP. researchgate.net | High antiproliferative activity; Higher lethal effects than 3-CPs and 8-MOP; Forms two diastereoisomeric photoadducts with different repair efficiencies. nih.govresearchgate.net |

| 3-Carbethoxypsoralen (3-CPs) | Lower than MePyPs. researchgate.net | Monofunctional; Used as a reference for weak photobiological activity. researchgate.netresearchgate.net |

| 5-Methoxypsoralen (5-MOP) | Lower than MePyPs. researchgate.net | Bifunctional; Geometrically favors pyrone-side monoadducts. researchgate.netnih.gov |

| 8-Methoxypsoralen (8-MOP) | Lower than MePyPs. researchgate.net | Bifunctional; Geometrically allows for both furan- and pyrone-side monoadducts. researchgate.netnih.gov |

Advanced Methodologies for Studying 7 Methylpyrido 4,3 C Psoralen 2n Mepyps

Spectroscopic Methods for Analyzing Photophysical Properties of 2N-MePyPs

The photophysical properties of 7-Methylpyrido(4,3-c)psoralen (2N-MePyPs) and its photoadducts with DNA are primarily investigated using a suite of spectroscopic techniques. These methods provide critical insights into the molecule's structure, its interaction with light, and the nature of the covalent bonds it forms with biological macromolecules.

Absorption and Fluorescence Spectroscopy are fundamental tools in this analysis. nih.gov An absorption spectrum reveals the wavelengths of light the molecule absorbs to become electronically excited, a prerequisite for its photochemical reactions. horiba.com A fluorescence emission spectrum, conversely, shows the wavelengths of light emitted as the molecule returns from an excited state to its ground state. horiba.com For 2N-MePyPs, these techniques are used not only to characterize the parent molecule but also to identify the photoadducts formed after irradiation in the presence of DNA. nih.gov The resulting spectra of the adducts, which are isolated following enzymatic hydrolysis of the DNA, differ from that of the parent compound, confirming the formation of a new chemical entity. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy is employed to gain structural information about the photoadducts. nih.gov CD measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the stereochemistry of chiral molecules. nih.gov Since the cycloaddition of 2N-MePyPs to thymidine (B127349) in DNA creates chiral centers, CD spectroscopy provides data consistent with the formation of specific stereoisomers, such as furan-side monoadducts resulting from a C4-cycloaddition. nih.gov

Mass Spectrometry (MS) provides definitive structural confirmation and molecular weight information of the photoadducts. nih.gov Following the isolation of the adducts, techniques like Fast Atom Bombardment (FAB) or other modern ionization methods are used to determine their precise mass. researchgate.netrsc.org This information is crucial for confirming the chemical structure assigned based on other spectroscopic data and for verifying that the adduct is a monoadduct, meaning one molecule of 2N-MePyPs has attached to one pyrimidine (B1678525) base. nih.gov

Together, these spectroscopic methods provide a comprehensive picture of the photophysical behavior of 2N-MePyPs and the structural characteristics of its DNA adducts, which is essential for understanding its biological activity. nih.gov

Computational Approaches for Molecular Docking and Interaction Geometry Studies

Computational methods, particularly molecular docking, are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand), like this compound (2N-MePyPs), and a biological macromolecule (receptor), such as DNA. This approach provides valuable insights into the binding affinity, orientation, and geometry of the interaction at the atomic level, complementing experimental data.

The molecular docking process generally involves the following steps:

Preparation of Receptor and Ligand Structures : High-resolution three-dimensional structures of both the DNA sequence of interest and the 2N-MePyPs molecule are required. The DNA structure is often obtained from crystallographic or NMR data, while the ligand structure can be built and optimized using computational chemistry software.

Docking Simulation : A docking algorithm systematically samples a vast number of possible conformations and orientations of the ligand within a defined binding site on the DNA. These algorithms use scoring functions to estimate the binding affinity (e.g., in kcal/mol) for each pose. A lower binding energy score typically indicates a more favorable and stable interaction.

Analysis of Docking Results : The resulting poses are analyzed to determine the most likely binding mode. This includes identifying the specific type of interaction, such as intercalation between base pairs or binding within the minor or major groove. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

For psoralen (B192213) derivatives, docking studies help elucidate the initial non-covalent binding step, which is a prerequisite for the subsequent light-induced covalent photoaddition. mdpi.com The simulation can predict whether the molecule preferentially intercalates into DNA and in which orientation, thus explaining the regioselectivity and stereochemistry of the resulting photoadducts. For instance, docking can help rationalize why certain psoralens favor forming monoadducts at specific sites (e.g., 5'-TpA sequences) and why some, like 2N-MePyPs, are monofunctional, forming only monoadducts, while others can form interstrand cross-links.

Although specific docking studies for 2N-MePyPs are not detailed in the provided context, the general methodology is widely applied to similar molecules. The data table below illustrates typical results obtained from such a study for hypothetical ligands, where a lower Moldock Score indicates a better binding affinity.

| Compound | Target | Moldock Score (kcal/mol) | Predicted Interaction Type |

|---|---|---|---|

| Ligand A | DNA (dG-dC) | -120.5 | Intercalation |

| Ligand B | DNA (dA-dT) | -115.2 | Minor Groove Binding |

| 2N-MePyPs (Hypothetical) | DNA (5'-TpA) | -130.8 | Intercalation |

Methodologies for Quantitative Assessment of DNA Photobinding

Quantifying the extent to which this compound (2N-MePyPs) binds to DNA upon photoactivation (photobinding) is crucial for evaluating its photoreactivity. Several methodologies are employed to determine the number of adducts formed per unit of DNA.

A primary technique involves the use of radiolabeled compounds . By synthesizing 2N-MePyPs with a radioactive isotope, such as tritium (B154650) ([³H]), researchers can accurately measure the amount of the compound that becomes covalently bound to DNA after exposure to UVA light. The process typically involves:

Incubating cells or isolated DNA with the radiolabeled 2N-MePyPs.

Irradiating the sample with a known dose of UVA light.

Extensively purifying the DNA to remove any non-covalently bound molecules.

Measuring the radioactivity of the DNA sample using liquid scintillation counting.

Quantifying the amount of DNA present in the sample.

From these measurements, the DNA photobinding capacity can be calculated, often expressed as the number of base pairs per covalently bound molecule for a specific UVA dose. Studies have used this method to compare the photobinding efficiency of different psoralen derivatives, demonstrating that 2N-MePyPs has a 2.5 times lower DNA photobinding capacity than its isomer, 7-methyl-pyrido[3,4-c]psoralen (MePyPs). researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful quantitative method. nih.gov After photoreaction, the DNA is enzymatically hydrolyzed into its constituent nucleosides. The resulting mixture, which includes unmodified nucleosides and the 2N-MePyPs-nucleoside adducts, is then separated by HPLC. By using a UV detector and comparing the peak areas of the adducts to those of standards with known concentrations, the absolute quantity of each specific photoadduct can be determined. nih.gov This technique allows for the quantification of individual diastereoisomers of the photoadducts. nih.gov

A more advanced approach for genome-wide analysis of DNA photobinding has also been developed for psoralens. researchgate.net This method can identify the distribution of photobinding across the entire genome. It involves cross-linking DNA in vivo or in vitro, fragmenting the DNA, and then using techniques like chromatin immunoprecipitation (ChIP) with antibodies that recognize the adducts, or other selection methods, to isolate the cross-linked DNA fragments. These fragments are then identified using DNA microarrays or next-generation sequencing, providing a map of photobinding hotspots and regions of low reactivity across all chromosomes. researchgate.net This methodology reveals how DNA helical tension and chromatin structure influence the accessibility of DNA to psoralen photobinding. researchgate.net

| Compound | DNA Photobinding Capacity | Methodology | Reference |

|---|---|---|---|

| 7-methyl-pyrido[3,4-c]psoralen (MePyPs) | 1 molecule per 7.5 x 104 base pairs/kJ·m-2 | Radiolabeling ([³H]) | |

| 8-methoxypsoralen (8-MOP) | 1 molecule per 8.1 x 105 base pairs/kJ·m-2 | Radiolabeling ([³H]) | |

| This compound (2N-MePyPs) | 2.5x lower than MePyPs | Comparative Analysis | researchgate.net |

Future Research Directions in 7 Methylpyrido 4,3 C Psoralen Research

Comprehensive Characterization of Stereochemical Aspects of 2N-MePyPs-DNA Adducts

Upon activation by UVA light, 2N-MePyPs forms covalent bonds with DNA, primarily creating monoadducts with thymine (B56734) residues. nih.gov The initial characterization of these adducts suggests they are furan-side monoadducts resulting from a C4-cycloaddition to thymidine (B127349). nih.gov However, a complete stereochemical elucidation of these adducts remains a critical area for future research.

The photoreaction between 2N-MePyPs and thymidine can result in the formation of multiple diastereoisomers. nih.gov The precise spatial arrangement of these isomers can significantly influence the degree of DNA distortion and, consequently, how they are recognized and processed by cellular machinery. For its isomer, MePyPs, two major diastereoisomeric monoadducts with a likely cis-syn stereochemistry have been identified. nih.govnih.gov A similar in-depth analysis is required for 2N-MePyPs to understand the three-dimensional structure of the DNA lesions it produces.

Future studies should employ advanced analytical techniques to isolate and characterize all possible stereoisomers of 2N-MePyPs-thymidine adducts.

Key Research Objectives:

Isolation and Purification: Development of high-resolution chromatographic methods to separate individual diastereoisomers of 2N-MePyPs-DNA adducts.

Spectroscopic Analysis: Utilization of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and circular dichroism to definitively determine the absolute configuration of each isomer. nih.gov

Structural Impact on DNA: Investigation of how the different stereochemistries of the adducts affect local DNA conformation, including bending, unwinding, and base-pair disruption.

Elucidation of Cellular Repair Pathways for 2N-MePyPs-Induced DNA Damage

The persistence of DNA adducts is a key determinant of their biological consequences. Cells possess a sophisticated network of DNA repair pathways to remove such lesions and maintain genomic integrity. nih.govsigmaaldrich.com Research on other psoralens has revealed the involvement of several repair mechanisms, including nucleotide excision repair (NER) and, in some cases, base excision repair (BER). sigmaaldrich.comnih.govsemanticscholar.org

Studies on the related compound MePyPs in the yeast Saccharomyces cerevisiae have shown that different diastereoisomers of its DNA adducts are repaired with varying efficiencies, suggesting that the stereochemistry of the lesion is a critical factor for recognition by repair enzymes. nih.gov It is hypothesized that a similar differential repair process occurs for 2N-MePyPs adducts.

Future investigations should focus on identifying the specific DNA repair pathways responsible for removing 2N-MePyPs-induced damage in various cell types, from prokaryotes to human cells.

Prospective Research Areas:

Identification of Repair Pathways: Using genetic and molecular biology approaches to determine the involvement of key repair pathways such as NER, BER, and homologous recombination in the removal of 2N-MePyPs adducts. sigmaaldrich.comfrontiersin.org This could involve studying the sensitivity of cell lines deficient in specific repair genes to 2N-MePyPs and UVA treatment.

Enzymatic Recognition and Excision: In vitro studies with purified DNA repair enzymes to assess their ability to recognize and excise 2N-MePyPs adducts. This would provide direct evidence of the enzymes involved in the initial steps of the repair process.

Influence of Adduct Stereochemistry on Repair: Comparing the repair kinetics of different 2N-MePyPs-DNA adduct diastereoisomers to understand how their three-dimensional structure influences their recognition and removal by the cellular repair machinery. nih.gov

Further Investigation of 2N-MePyPs Photoreactivity in Diverse Biological Environments

The photoreactivity of psoralens can be significantly influenced by the local microenvironment. nsf.gov Factors such as DNA sequence, chromatin structure, and the presence of other biomolecules can affect the efficiency and specificity of photoadduct formation. While initial studies have characterized the photoreaction of 2N-MePyPs with isolated DNA, its behavior within the complex milieu of a living cell is less understood. nih.gov

Compared to its isomer MePyPs, 2N-MePyPs has demonstrated a lower DNA photobinding capacity. researchgate.net This difference in photoreactivity highlights the importance of the position of the nitrogen atom in the pyridine (B92270) ring. researchgate.net Further research is needed to explore how this inherent reactivity is modulated in different biological contexts.

Future studies should aim to characterize the photoreactivity of 2N-MePyPs in more physiologically relevant systems.

Recommended Research Directions:

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 7-Methylpyrido(4,3-c)psoralen, and how can structural purity be validated?

- Answer : Synthesis typically involves multi-step reactions using pyridine and psoralen derivatives as precursors. For example, analogous compounds (e.g., pyrazolo[4,3-c]pyridines) are synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(OAc)₂) and aryl boronic acids . Structural validation requires NMR (¹H/¹³C/¹⁵N), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at 1650–1730 cm⁻¹) and molecular ion peaks . Purity is assessed via HPLC with UV detection, referencing retention times against standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : The compound is classified as a Group 3 carcinogen (IARC), necessitating strict handling under fume hoods with PPE (gloves, lab coats, eye protection). Storage should be in airtight, light-resistant containers at –20°C to prevent degradation. Waste disposal must follow institutional guidelines for carcinogenic substances .

Q. How can researchers assess the antimicrobial efficacy of this compound against bacterial biofilms?

- Answer : Use standardized biofilm assays in 96-well plates with pathogens like P. gingivalis. Treat biofilms with sub-MIC concentrations of the compound, followed by viability staining (e.g., crystal violet) or ATP luminescence assays. Compare results to psoralen derivatives (e.g., angelicin) and validate statistical significance via ANOVA with post-hoc tests (p<0.05) .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in reported biological activities of this compound?

- Answer : Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., enzyme concentration, incubation time). Use orthogonal assays:

- Kinase inhibition : Measure IC₅₀ values using EGFR/HER2 enzymatic assays with ATP-competitive substrates .

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HepG2) to differentiate target-specific effects from nonspecific toxicity. Cross-validate with computational docking to identify binding motifs .

Q. What strategies optimize the stability of this compound in long-term storage?

- Answer : Stability is pH- and temperature-dependent. Conduct accelerated degradation studies under ICH guidelines (40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Use stabilizers like antioxidants (e.g., BHT) or lyophilization for hygroscopic samples. Compare degradation pathways to related psoralens (e.g., 5-methoxypsoralen) .

Q. How can RNA pull-down assays using psoralen crosslinking elucidate RNA interactions involving this compound?

- Answer : Psoralen derivatives crosslink RNA duplexes upon UV activation. For RNA interaction studies:

- Crosslinking : Incubate the compound with RNA complexes (e.g., lncRNA-mRNA pairs) and irradiate at 365 nm.

- Pull-down : Use biotinylated probes and streptavidin beads to isolate crosslinked RNA. Validate interactions via qRT-PCR or sequencing (e.g., SPLASH/PARIS protocols) .

Q. What computational approaches predict the hepatotoxicity mechanisms of this compound?

- Answer : Perform molecular docking (AutoDock Vina) to model interactions with CYP3A4, a key enzyme in hepatic metabolism. Simulate metabolic pathways (e.g., γ-ketoenal formation) using density functional theory (DFT) and validate with in vitro microsomal assays. Compare results to isopsoralen to identify structure-toxicity relationships .

Q. How can structural analogs of this compound enhance bioactivity while reducing mutagenic potential?

- Answer : Modify the pyridine or psoralen moieties via regioselective alkylation (e.g., 4-ethyl or 4-isopropyl groups) to alter steric and electronic properties . Test mutagenicity via Ames assays with S. typhimurium TA98/TA100 strains, comparing to parent compounds. Prioritize analogs with lower cross-linking efficiency but retained kinase inhibition .

Methodological Notes

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate spectral data (NMR, IR) with bioactivity profiles.

- Contradiction Management : Replicate conflicting studies under standardized conditions (e.g., buffer pH, solvent polarity) and apply Bland-Altman analysis to assess variability .

- Ethical Compliance : Adhere to OECD guidelines for carcinogenicity testing and institutional biosafety committees for RNA/DNA interaction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.